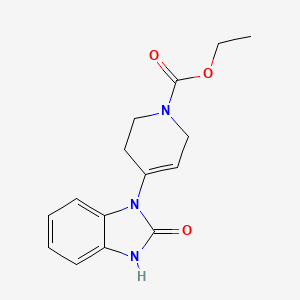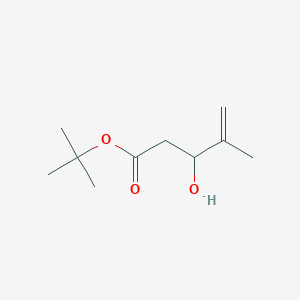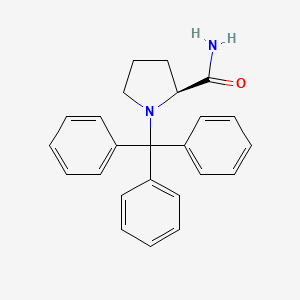![molecular formula C4H9Cl3Sn2 B14420056 Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane CAS No. 79992-67-9](/img/no-structure.png)
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane is an organotin compound characterized by the presence of tin atoms bonded to both chlorine and methyl groups. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane typically involves the reaction of dichloromethylstannane with dimethyltin dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions include:
Temperature: The reaction is often conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: A catalyst such as a Lewis acid (e.g., aluminum trichloride) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Tin oxides and chlorinated by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Dichloromethylstannane: Similar in structure but lacks the dimethyl groups.
Dimethyltin dichloride: Contains dimethyl groups but lacks the dichloromethyl group.
Tributyltin chloride: Another organotin compound with different alkyl groups.
Uniqueness
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane is unique due to the presence of both dichloromethyl and dimethyl groups bonded to tin atoms. This unique structure imparts distinct reactivity and properties, making it valuable in specific applications where other organotin compounds may not be suitable.
Properties
| 79992-67-9 | |
Molecular Formula |
C4H9Cl3Sn2 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
[chloro(dimethyl)stannyl]methyl-(dichloromethyl)tin |
InChI |
InChI=1S/CHCl2.2CH3.CH2.ClH.2Sn/c2-1-3;;;;;;/h1H;2*1H3;1H2;1H;;/q;;;;;;+1/p-1 |
InChI Key |
MTPBIMNZQUXREA-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(C[Sn]C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~4~-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419988.png)

![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide](/img/structure/B14420011.png)
![1,1'-[1,2-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14420018.png)

![Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate](/img/structure/B14420030.png)


